N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
The compound "N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The benzimidazole nucleus is often found in molecules that exhibit antifungal, antiviral, and anticancer properties, among others.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at various positions to introduce different substituents. For example, the synthesis of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine involves the reaction of N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester with benzylamine . Similarly, the synthesis of related compounds, such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, involves reductive amination reactions with primary and secondary amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring system. The structure and conformation of these compounds can be determined using spectroscopic methods such as NMR and X-ray diffraction. For instance, the structure of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine was elucidated using 1H and 13C NMR and X-ray diffraction, revealing its crystallization in the monoclinic system . These techniques would be applicable for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine . The reactivity of the compound would likely be influenced by the presence of the propanamide group and the substituted benzyl moiety, which could affect its susceptibility to nucleophilic attacks and other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of amide groups can affect the solubility and hydrogen bonding potential of the compound. The physicochemical characterization of similar compounds, such as N-[1-(N,N,N′,N′-Tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-propionimidic ethyl ether, includes NMR, IR, and mass spectrometry, which provide insights into their chemical behavior . These methods would be essential for determining the properties of "this compound".
properties
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-20(24)21-13-12-19-22-17-6-4-5-7-18(17)23(19)14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNOBAIEWXYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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